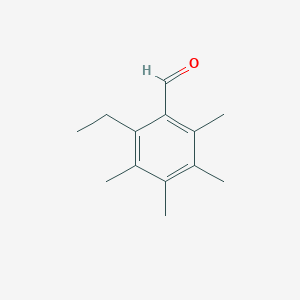
2-Ethyl-3,4,5,6-tetramethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3,4,5,6-tetramethylbenzaldehyde is an organic compound with the molecular formula C13H18O It is a derivative of benzaldehyde, characterized by the presence of four methyl groups and one ethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,4,5,6-tetramethylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethyl-3,4,5,6-tetramethylbenzene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the production costs. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Ethyl-3,4,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and ethyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: 2-Ethyl-3,4,5,6-tetramethylbenzoic acid.
Reduction: 2-Ethyl-3,4,5,6-tetramethylbenzyl alcohol.
Substitution: this compound derivatives with nitro or halogen groups.
科学的研究の応用
2-Ethyl-3,4,5,6-tetramethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 2-Ethyl-3,4,5,6-tetramethylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group acts as an electrophile, participating in nucleophilic addition and substitution reactions. In biological systems, the compound may interact with cellular components, such as enzymes and receptors, through various molecular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetramethylbenzaldehyde: Lacks the ethyl group present in 2-Ethyl-3,4,5,6-tetramethylbenzaldehyde.
2-Ethyl-3,4,5-trimethylbenzaldehyde: Has one less methyl group compared to this compound.
Uniqueness
This compound is unique due to the presence of both ethyl and multiple methyl groups on the benzene ring, which can influence its reactivity and physical properties. This structural uniqueness makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
88174-31-6 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
2-ethyl-3,4,5,6-tetramethylbenzaldehyde |
InChI |
InChI=1S/C13H18O/c1-6-12-10(4)8(2)9(3)11(5)13(12)7-14/h7H,6H2,1-5H3 |
InChIキー |
KBNHZJLHQQCOAW-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C(=C1C=O)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
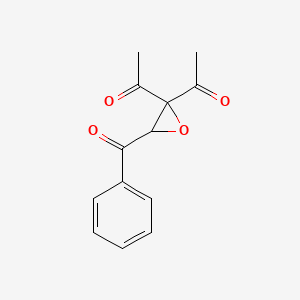

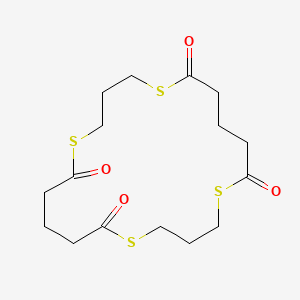

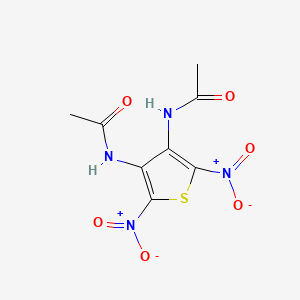

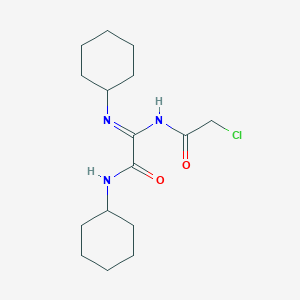

![8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14383410.png)


![3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene](/img/structure/B14383426.png)
![5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14383435.png)
